4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(diphenylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(diphenylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C25H30N4O and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.24196159 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets by binding to specific sites, leading to changes in the target’s function .
Pharmacokinetics
Therefore, it is difficult to outline its impact on bioavailability .
Result of Action
The molecular and cellular effects of VU0521602-1’s action are currently unknown due to the lack of specific information about its targets and mode of action .
Biological Activity
The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(diphenylmethyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N4 with a molecular weight of approximately 366.48 g/mol. The structure features a piperidine ring substituted with a diphenylmethyl group and a pyrazole moiety linked via a methylene bridge.
Property | Value |
---|---|
Molecular Formula | C22H26N4 |
Molecular Weight | 366.48 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In studies focusing on various cancer cell lines, compounds similar to the target molecule have shown activity against BRAF(V600E) and EGFR mutations, which are common in several cancers. For instance, a study demonstrated that pyrazole derivatives induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
Pyrazole-containing compounds have been reported to possess antimicrobial activities. A study highlighted the effectiveness of certain pyrazole derivatives against various bacterial strains, indicating potential for development as antimicrobial agents . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to the target molecule have been observed to inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptors associated with cell signaling pathways that regulate apoptosis and proliferation.
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated that at concentrations ranging from 0.1 to 10 µM, the compound significantly reduced cell viability compared to control groups. The study utilized assays such as MTT and flow cytometry to assess apoptosis induction .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing potent activity against Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
N-benzhydryl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-19-17-20(2)29(27-19)18-21-13-15-28(16-14-21)25(30)26-24(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-12,17,21,24H,13-16,18H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTMPWDFVBMNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.